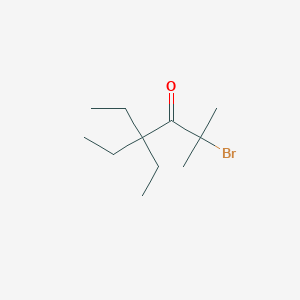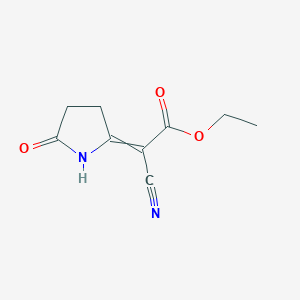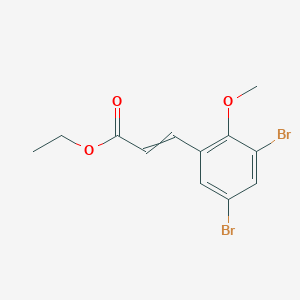
2-(Pent-2-en-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pent-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a pent-2-en-1-yl group attached to the phenol ring. Phenols are widely used in various applications due to their chemical properties, including their ability to act as antiseptics and disinfectants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenols, including 2-(Pent-2-en-1-yl)phenol, can be achieved through several methods. One common method involves the nucleophilic aromatic substitution of aryl halides under extreme conditions . Another method is the preparation from benzene derivatives by converting them to an arene diazonium salt and subsequently hydrolyzing them . These methods often require specific reaction conditions, such as high temperatures and the presence of strong bases or acids.
Industrial Production Methods
Industrial production of phenols typically involves the cumene process, where phenol and acetone are prepared from benzene and propylene via a mechanism involving radical intermediates . This process is widely used due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
2-(Pent-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for the oxidation of phenols to quinones.
Reduction: Reducing agents like sodium borohydride can be used to reduce quinones to hydroquinones.
Electrophilic Aromatic Substitution: Reactions such as halogenation can occur without a catalyst due to the activating effect of the hydroxyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols.
科学研究应用
2-(Pent-2-en-1-yl)phenol has various applications in scientific research:
作用机制
The mechanism of action of 2-(Pent-2-en-1-yl)phenol involves its interaction with molecular targets and pathways. Phenols are known to produce chemical neurolysis when injected next to a nerve, leading to local anesthetic effects . The exact molecular targets and pathways involved in its biological activities are still under investigation.
相似化合物的比较
2-(Pent-2-en-1-yl)phenol can be compared with other phenols, such as:
Phenol: Known for its antiseptic and disinfectant properties.
Eugenol (2-methoxy-4-(prop-2-en-1-yl) phenol): Used in dentistry for its analgesic and antiseptic properties.
m-Aryloxy Phenols: Used as antioxidants, ultraviolet absorbers, and flame retardants.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
属性
CAS 编号 |
62536-86-1 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC 名称 |
2-pent-2-enylphenol |
InChI |
InChI=1S/C11H14O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h3-6,8-9,12H,2,7H2,1H3 |
InChI 键 |
NRCDLSKAIAFBLQ-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
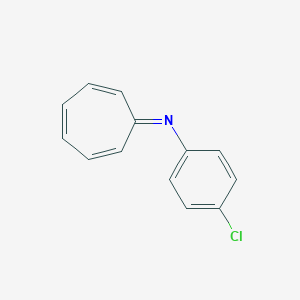
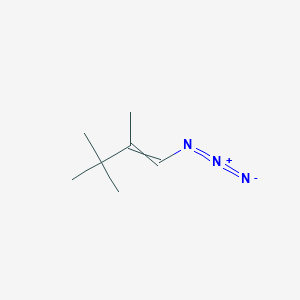


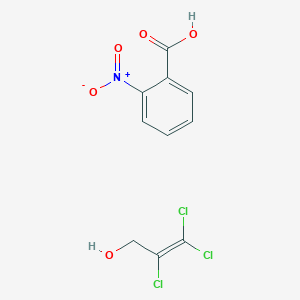
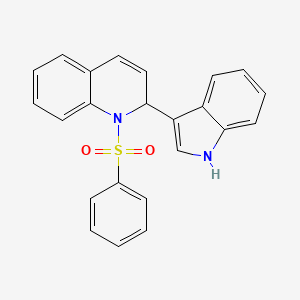
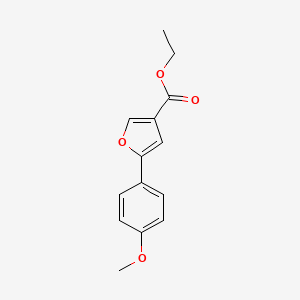
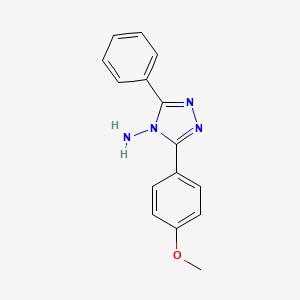
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

